Methaqualone 6-O-beta-D-glucuronide
CAS No.:
Cat. No.: VC16488850
Molecular Formula: C22H22N2O8
Molecular Weight: 442.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C22H22N2O8 |
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Molecular Weight | 442.4 g/mol |
IUPAC Name | 3,4,5-trihydroxy-6-[2-methyl-3-(2-methylphenyl)-4-oxoquinazolin-6-yl]oxyoxane-2-carboxylic acid |
Standard InChI | InChI=1S/C22H22N2O8/c1-10-5-3-4-6-15(10)24-11(2)23-14-8-7-12(9-13(14)20(24)28)31-22-18(27)16(25)17(26)19(32-22)21(29)30/h3-9,16-19,22,25-27H,1-2H3,(H,29,30) |
Standard InChI Key | WKXWFAVXGQVYFU-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)C |
Introduction
Chemical Identity and Structural Characteristics
Methaqualone 6-O-β-D-glucuronide (CAS No. 67982-37-0) is defined by the systematic IUPAC name (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-methyl-3-(2-methylphenyl)-4-oxoquinazolin-6-yl]oxyoxane-2-carboxylic acid. Its molecular formula is C₂₂H₂₂N₂O₈, with a molecular weight of 442.424 g/mol. The compound’s structure comprises a methaqualone backbone linked via an ether bond to a β-D-glucuronic acid moiety at the 6-position of the quinazolinone ring (Figure 1). This conjugation drastically alters the compound’s physicochemical properties, increasing water solubility compared to the parent drug, which is essential for urinary excretion.
Table 1: Physicochemical Properties of Methaqualone 6-O-β-D-Glucuronide
Property | Value |
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Molecular Formula | C₂₂H₂₂N₂O₈ |
Molecular Weight | 442.424 g/mol |
Solubility | High water solubility |
Metabolic Pathway | Phase II glucuronidation |
Excretion Route | Renal (urine) |
Biosynthesis and Synthetic Pathways
The formation of Methaqualone 6-O-β-D-glucuronide occurs primarily via enzymatic glucuronidation in the liver, mediated by UDP-glucuronosyltransferase (UGT) enzymes. This process involves the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to the hydroxyl group at the 6-position of methaqualone. Alternative synthetic routes include chemical conjugation using protecting-group strategies, though enzymatic methods dominate due to their specificity and efficiency.
In vitro studies suggest that UGT1A9 and UGT2B7 isoforms are particularly involved in methaqualone glucuronidation, though interspecies variability complicates extrapolation to humans. Chemical synthesis, while less common, employs activated glucuronic acid donors (e.g., methyl 2,3,4-tri-O-acetyl-1-O-trichloroacetimidoyl-α-D-glucopyranuronate) under acidic conditions to achieve regioselective conjugation.
Pharmacological and Metabolic Profile
Pharmacokinetic Insights:
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Absorption: Methaqualone reaches peak plasma concentrations within 1–2 hours post-administration.
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Metabolism: Hepatic glucuronidation converts ~30–40% of the parent drug to glucuronide metabolites.
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Elimination: The 6-O-β-D-glucuronide is excreted renally, with a half-life of 20–60 hours for methaqualone itself.
Analytical Detection and Methodologies
Detecting Methaqualone 6-O-β-D-glucuronide in biological matrices requires advanced analytical techniques due to its polarity and low concentration. Enzymatic hydrolysis using β-glucuronidase is often employed to cleave the glucuronide moiety, regenerating methaqualone for analysis via gas chromatography (GC) or liquid chromatography (LC) .
Ultra-High Performance Liquid Chromatography/Mass Spectrometry (UHPLC/MS):
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Sample Preparation: Hydrolysis with β-glucuronidase (e.g., E. coli-derived enzyme) at 37°C for 12–18 hours.
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Chromatography: Reversed-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid).
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Detection: Multiple reaction monitoring (MRM) transitions for methaqualone (m/z 250 → 132) and its glucuronide (m/z 442 → 250) .
Table 2: Comparative Analysis of Glucuronidated Metabolites
Compound | Molecular Formula | Pharmacological Activity | Excretion Route |
---|---|---|---|
Methaqualone 6-O-β-D-glucuronide | C₂₂H₂₂N₂O₈ | Low | Renal |
Morphine-6-O-β-D-glucuronide | C₂₃H₂₇NO₉ | High (analgesic) | Renal |
Diazepam 3-O-glucuronide | C₁₆H₁₄ClN₃O₅S | Moderate | Biliary |
Research Findings and Clinical Implications
While direct studies on Methaqualone 6-O-β-D-glucuronide are sparse, research on methaqualone’s metabolism offers indirect insights:
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Drug-Drug Interactions: Co-administration with UGT inhibitors (e.g., ranitidine) may alter glucuronide ratios, though this effect is less pronounced than with morphine metabolites .
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Toxicological Significance: Glucuronide quantification aids in forensic toxicology to confirm methaqualone exposure, even after the parent drug is undetectable.
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